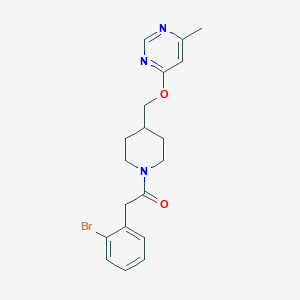![molecular formula C21H14FN5O3S B2815383 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide CAS No. 1170263-31-6](/img/structure/B2815383.png)
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide is an organic compound with a complex structure that includes isoindolinone, benzothiazole, and pyrazole moieties
Vorbereitungsmethoden
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoindolinone Moiety: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines.
Synthesis of Benzothiazole Derivative: This involves the reaction of 2-aminothiophenol with fluorinated aromatic aldehydes.
Construction of Pyrazole Ring: This can be synthesized by the reaction of hydrazine with 1,3-diketones.
Coupling Reactions: The final step involves coupling the isoindolinone, benzothiazole, and pyrazole derivatives under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole and pyrazole rings.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities, including anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
Industrial Applications: The compound can be used as a precursor in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzothiazole and pyrazole rings are particularly important for binding interactions, while the isoindolinone moiety may contribute to the compound’s stability and overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide include:
2-(1,3-dioxoisoindolin-2-yl)acetamide: Lacks the benzothiazole and pyrazole rings, making it less complex and potentially less active.
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Lacks the isoindolinone moiety, which may affect its stability and binding properties.
2-(1,3-dioxoisoindolin-2-yl)-N-(1-(benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Similar structure but without the fluorine atom, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups and the presence of the fluorine atom, which can significantly impact its chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5O3S/c1-11-8-17(27(25-11)21-23-15-7-6-12(22)9-16(15)31-21)24-18(28)10-26-19(29)13-4-2-3-5-14(13)20(26)30/h2-9H,10H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSGHXXOKMAGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=NC5=C(S4)C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/new.no-structure.jpg)
![5-(4-Ethylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2815302.png)

![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2815304.png)

![6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815307.png)
![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2815308.png)

![2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2815311.png)


![3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2815317.png)


